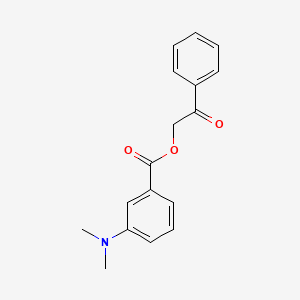![molecular formula C8H8ClN3 B13951389 5-Chloro-2,7-dimethyl-pyrazolo[1,5-A]pyrimidine](/img/structure/B13951389.png)
5-Chloro-2,7-dimethyl-pyrazolo[1,5-A]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2,7-dimethyl-pyrazolo[1,5-A]pyrimidine is an organic compound belonging to the class of pyrazolo[1,5-A]pyrimidines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyrimidine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,7-dimethyl-pyrazolo[1,5-A]pyrimidine typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 3-aminopyrazole with a suitable aldehyde or ketone, followed by cyclization to form the fused ring system. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as microwave-assisted synthesis or continuous flow chemistry. These methods offer advantages in terms of yield, reaction time, and environmental impact. For instance, microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods .
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-2,7-dimethyl-pyrazolo[1,5-A]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution
Major Products Formed
Oxidation: Formation of corresponding pyrazolo[1,5-A]pyrimidine oxides.
Reduction: Formation of reduced pyrazolo[1,5-A]pyrimidine derivatives.
Substitution: Formation of substituted pyrazolo[1,5-A]pyrimidine derivatives
Wissenschaftliche Forschungsanwendungen
5-Chloro-2,7-dimethyl-pyrazolo[1,5-A]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antifungal and antibacterial agent.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of fluorescent probes and materials for optical applications .
Wirkmechanismus
The mechanism of action of 5-Chloro-2,7-dimethyl-pyrazolo[1,5-A]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes such as cyclin-dependent kinases (CDKs) involved in cell cycle regulation. The compound’s structure allows it to bind to the active site of these enzymes, thereby blocking their activity and preventing cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,6-Diarylpyrazolo[1,5-A]pyrimidines
- 6,7-Diarylpyrazolo[1,5-A]pyrimidines
- 3,6-Dinitropyrazolo[1,5-A]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-A]pyrimidin-7(4H)-one .
Uniqueness
5-Chloro-2,7-dimethyl-pyrazolo[1,5-A]pyrimidine is unique due to the presence of chlorine and methyl groups, which impart distinct chemical and physical properties. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C8H8ClN3 |
|---|---|
Molekulargewicht |
181.62 g/mol |
IUPAC-Name |
5-chloro-2,7-dimethylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C8H8ClN3/c1-5-3-8-10-7(9)4-6(2)12(8)11-5/h3-4H,1-2H3 |
InChI-Schlüssel |
SEEZRXYVSYLZPH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC2=CC(=NN12)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 2-(2-hydroxyethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13951310.png)





![5-Iodo-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13951341.png)




![3-(5-{4-Chloro-phenyl}-[1,3,4]oxadiazole-2-yl)-2,5,6-trifluoro-pyridine](/img/structure/B13951367.png)

![[1,3]Oxazolo[3,2-a]benzimidazole](/img/structure/B13951385.png)
